molecular formula C61H94N18O16 B1142577 Allatostatin I

Allatostatin I

Cat. No.: B1142577
M. Wt: 1335.5 g/mol
InChI Key: SDAFHXYVWUEZIJ-NDWWHVDVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allatostatin I (AST-I) is a tridecapeptide neuropeptide (13 amino acids) belonging to the Type A allatostatin family, primarily known for its role in inhibiting juvenile hormone (JH) biosynthesis in insects . It is synthesized in the neuroendocrine and nervous systems of arthropods and exhibits pleiotropic functions, including regulation of feeding, digestion, and reproductive processes . AST-I binds to specific G protein-coupled receptors (GPCRs), such as ASTA-R, to modulate JH synthesis in the corpora allata . Recent studies have expanded its applications to chemogenetic silencing of neurons in experimental models, highlighting its versatility beyond endocrine regulation .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35+,39+,40+,41+,42+,43-,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFHXYVWUEZIJ-NDWWHVDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Allatostatin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Allatostatin I primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by proteolytic enzymes such as trypsin and chymotrypsin. These reactions occur under mild conditions, typically at physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments and individual amino acids .

Comparison with Similar Compounds

Structural Differences

Allatostatins are categorized into three types (A, B, C) based on amino acid sequences and structural motifs:

Feature Allatostatin I (Type A) Allatostatin II (Type A) Allatostatin C (Type C)
Length 13 amino acids 10 amino acids 15–20 amino acids
Key Motif Amidated C-terminus Amidated C-terminus Disulfide bridge (Cys-X₆-Cys)
Precursor Genes Encode multiple peptides Encode multiple peptides Single peptide per precursor gene
Conservation Arthropod-specific Arthropod-specific Found in mollusks and mammals
  • AST-I vs. AST-II : Both are Type A allatostatins, but AST-II’s shorter sequence (decapeptide) may reduce binding affinity or specificity compared to AST-I .
  • AST-I vs. AST-C : AST-C’s disulfide bridge stabilizes its structure, enabling broader phylogenetic conservation (e.g., mollusks) and functional overlap with mammalian somatostatin (e.g., feeding modulation) .

Functional Divergence

Juvenile Hormone Regulation
  • AST-I: Potently inhibits JH synthesis in insects (e.g., Diploptera punctata) at nanomolar concentrations .
  • AST-C : Shows weaker JH-inhibitory activity in arthropods but regulates feeding and digestion in mollusks (Aplysia) .
  • AST-IV : A structurally distinct Type A variant with lower efficacy in JH suppression compared to AST-I .
Neuromodulation
  • AST-I : Used in chemogenetics to silence neurons via engineered receptors (e.g., in murine and primate models), achieving >70% neuronal activity reduction .
  • AST-C: No reported applications in neuromodulation, likely due to receptor specificity differences.
Developmental and Stress Responses
  • In Plutella xylostella larvae, parasitism downregulates AST-A and AST-C transcripts, suggesting roles in stress adaptation. AST-I’s specific response remains unstudied .

Receptor Specificity

  • AST-I : Binds to ASTA-R, a GPCR with high expression in insect corpora allata and mammalian engineered systems .
  • AST-C : Activates AstC-R, a receptor orthologous to mammalian somatostatin receptors, enabling cross-phylum functional mimicry .
  • AST-II: Limited receptor data, but presumed to target distinct GPCRs due to sequence divergence .

Phylogenetic Distribution

  • AST-I : Restricted to arthropods (e.g., spiders, crustaceans) with conserved roles in JH regulation .
  • AST-C : Identified in mollusks (Aplysia) and mammals, indicating ancient evolutionary origins .

Biological Activity

Allatostatin I (AST-I) is a neuropeptide belonging to the allatostatin family, which plays crucial roles in regulating various physiological processes in insects. This article delves into the biological activity of AST-I, focusing on its mechanisms of action, physiological effects, and potential applications in pest management. The information presented is derived from a comprehensive review of recent research findings.

Overview of Allatostatins

Allatostatins are a group of neuropeptides that primarily regulate the synthesis of juvenile hormones (JHs), which are vital for insect development and reproduction. They are produced in the central nervous system and act on the corpora allata to inhibit JH production. The allatostatin family includes several subclasses, with AST-I being one of the most studied due to its significant biological effects.

AST-I exerts its biological effects through specific receptors known as allatostatin receptors (AlstRs). These receptors are G protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. The binding of AST-I to its receptor can lead to:

  • Inhibition of Juvenile Hormone Synthesis : AST-I has been shown to effectively reduce JH levels, which is crucial during critical developmental stages such as metamorphosis and reproduction .
  • Regulation of Feeding Behavior : Research indicates that AST-I influences feeding decisions in insects by modulating neuropeptide signaling pathways that control appetite .
  • Immunosuppressive Effects : In Drosophila melanogaster, AST-I has been implicated in immune responses, acting as an immunosuppressive agent following bacterial infections .

Physiological Effects

The physiological effects of AST-I are diverse and include:

  • Growth Regulation : AST-I plays a role in growth regulation by modulating insulin-like peptides (DILPs) and adipokinetic hormones (AKHs), which are critical for metabolic processes .
  • Behavioral Modulation : In honey bees, AST-I has been linked to learning impairments under stress conditions, suggesting its role as a mediator in stress responses .
  • Muscle Contraction Inhibition : As a myoinhibitory peptide, AST-I can inhibit muscle contractions, affecting locomotion and other muscle-related activities in insects .

Research Findings and Case Studies

Recent studies have highlighted the multifaceted roles of AST-I:

  • Inhibition of JH Production :
    • A study demonstrated that synthetic analogs of AST-I could inhibit JH production with IC50 values comparable to natural peptides, indicating their potential as insect growth regulators .
  • Feeding and Metabolism :
    • Research on Drosophila showed that AST-I affects metabolic pathways by influencing DILP signaling, which is crucial for energy homeostasis and growth regulation .
  • Stress Response in Honey Bees :
    • A case study indicated that injections of AST-I mimicked stress-induced learning impairments in honey bees, suggesting its involvement in behavioral adaptations to environmental stressors .

Data Tables

EffectMechanismReference
Inhibition of JH SynthesisBinds to AlstR, reduces JH levels
Regulation of FeedingModulates DILP and AKH signaling
Immunosuppressive ActionPrevents premature cell death
Learning ImpairmentMediates stress response

Q & A

Q. What are the established methods for detecting Allatostatin I in insect models, and how can researchers optimize these protocols for different tissues?

Methodological Answer: this compound detection typically employs immunoassays (e.g., ELISA) or chromatographic techniques (HPLC-MS). Optimization requires tissue-specific considerations:

  • For nervous tissue: Use antigen retrieval protocols to enhance antibody penetration .
  • For hemolymph: Employ centrifugal filtration to remove interfering proteins before analysis . Validation should include spike-and-recovery experiments and cross-reactivity tests against structurally similar neuropeptides .

Q. What is the role of this compound in regulating juvenile hormone (JH) biosynthesis, and what experimental evidence supports this mechanism?

Methodological Answer: this compound inhibits JH production via corpora allata (CA) gland suppression. Key experimental approaches include:

  • In vitro CA incubation with synthetic this compound, measuring JH titers via radioimmunoassay .
  • RNAi knockdown of this compound receptors to observe JH rebound effects . Controls must account for circadian rhythm-induced JH fluctuations by standardizing tissue collection times .

Q. How should researchers design controlled experiments to assess this compound's dose-dependent effects on target tissues?

Methodological Answer:

  • Use a logarithmic dilution series (e.g., 10⁻¹² to 10⁻⁶ M) to capture threshold and saturation responses.
  • Include vehicle-only controls and co-administration with receptor antagonists (e.g., specific GPCR blockers) to confirm specificity .
  • Statistical power analysis should precede experiments to determine sample sizes, ensuring detection of ≥20% effect magnitude .

Advanced Research Questions

Q. How can contradictory findings on this compound's cross-species functional conservation be systematically analyzed?

Methodological Answer: Resolve contradictions through:

  • Comparative genomics : Align this compound receptor sequences across species to identify conserved binding domains .
  • Functional assays : Test peptide-receptor interactions in heterologous systems (e.g., CHO cells expressing ortholog receptors) .
  • Meta-analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity sources (e.g., PRISMA guidelines) .

Q. What strategies are recommended for integrating this compound signaling pathways with other neuropeptide systems in complex physiological studies?

Methodological Answer:

  • Multi-omics integration : Combine transcriptomic (RNA-seq) and peptidomic (LC-MS/MS) datasets to map co-expressed neuropeptides .
  • Pharmacological co-inhibition : Apply this compound alongside antagonists of interacting systems (e.g., diuretic hormones) to assess crosstalk .
  • Computational modeling : Build Boolean networks to predict system-wide outcomes of pathway interactions .

Q. What methodological considerations are critical when employing CRISPR/Cas9 models to study this compound receptor interactions?

Methodological Answer:

  • Off-target validation : Use whole-genome sequencing or GUIDE-seq to confirm editing specificity .
  • Phenotypic rescue : Reintroduce wild-type receptors via transgenesis to rule out nonspecific CRISPR effects .
  • Temporal control : Inducible knockout systems (e.g., Cre-loxP) are preferred to avoid developmental compensation .

Data Contradiction Analysis Framework

For conflicting results (e.g., this compound’s role in feeding behavior vs. metabolic regulation):

Replicate experiments under standardized conditions (temperature, diet, genetic background) .

Apply sensitivity analysis to identify variables most affecting outcomes (e.g., peptide degradation rates) .

Publish negative data in supplementary materials to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.